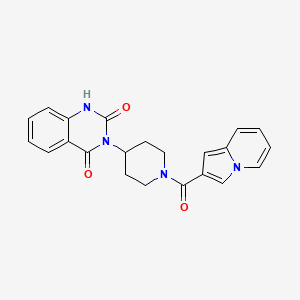
3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
カタログ番号 B2854340
CAS番号:
2034347-52-7
分子量: 388.427
InChIキー: LBYFZGWFCFXMIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation.
科学的研究の応用
Synthesis and Biological Activity
- A study reported the synthesis and evaluation of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones for their ability to reverse electroconvulsive shock-induced amnesia in mice. The research delved into the effects of ring size, the introduction of heteroatoms, and alkyl substituents on biological activity, highlighting the synthesis route's significance in developing compounds with potential cognitive-enhancing properties (Butler et al., 1987).
Receptor Affinity and Antagonistic Properties
- Another study synthesized a series of 1-(4-fluorophenyl)-1H-indoles with substitutions at the 3-position, demonstrating potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This research underscores the compound's potential as a noncataleptogenic, centrally acting antagonist, which could be beneficial for developing atypical neuroleptic medications (Perregaard et al., 1992).
Cytotoxicity and Chemical Synthesis
- A catalyst-free synthesis of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds was conducted, evaluating their cytotoxicity against Artemia salina. This study illustrates the compound's potential in drug discovery, especially in identifying novel cytotoxic agents (Tao et al., 2019).
Applications in Organic Chemistry
- Arylhydrazines have been recognized for their extensive use in synthesizing biologically active molecules such as indoles and quinazolines. Their role as arylation agents in oxidative cross-coupling reactions highlights their significance in creating complex organic molecules, indicating the broader application of related quinazoline derivatives in synthetic organic chemistry (Hosseinian et al., 2018).
特性
IUPAC Name |
3-[1-(indolizine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(15-13-17-5-3-4-10-25(17)14-15)24-11-8-16(9-12-24)26-21(28)18-6-1-2-7-19(18)23-22(26)29/h1-7,10,13-14,16H,8-9,11-12H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYFZGWFCFXMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CN5C=CC=CC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

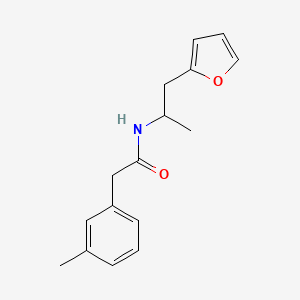
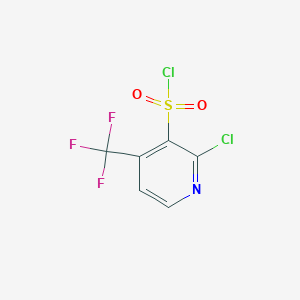
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)
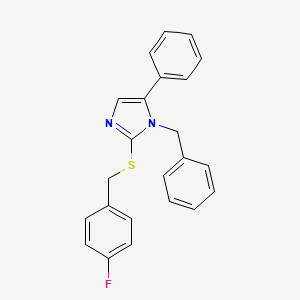

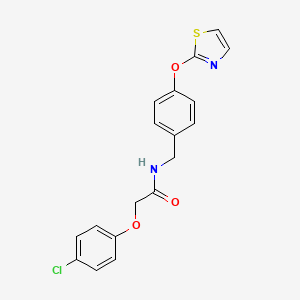
![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)
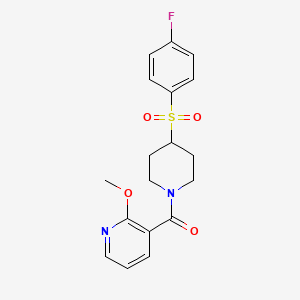
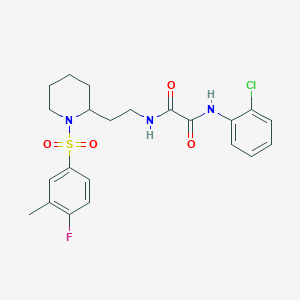
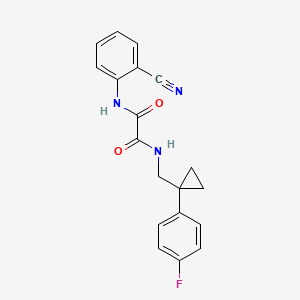

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-propylpyrazole-4-carboxylic acid](/img/structure/B2854277.png)
![Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2854279.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)